molecular formula C15H12O3 B12917412 3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one CAS No. 7472-96-0

3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one

Cat. No.: B12917412
CAS No.: 7472-96-0
M. Wt: 240.25 g/mol
InChI Key: MDNAWJWPTJFPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one is a substituted phthalide derivative characterized by a 2-methoxyphenyl group at the C3 position of the isobenzofuran-1(3H)-one core. Isobenzofuran-1(3H)-ones (phthalides) are a pharmacologically significant class of compounds exhibiting diverse biological activities, including antibacterial, antioxidant, herbicidal, and enzyme inhibitory properties . For example, methoxy and hydroxy groups at specific positions on the phenyl ring or isobenzofuran core enhance interactions with biological targets, such as tyrosinase or plant growth pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one typically involves the reaction of 2-methoxybenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, leading to the formation of the desired isobenzofuranone derivative. The reaction conditions usually involve heating the reactants in an inert solvent like dichloromethane at a temperature of around 60-80°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in ethanol under reflux conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of phenolic derivatives.

Scientific Research Applications

Pharmacological Applications

Antioxidant Activity
Research has demonstrated that derivatives of isobenzofuran-1(3H)-one exhibit significant antioxidant properties. For instance, studies on related compounds have shown their ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity of 3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one can be assessed through various in vitro assays, revealing its potential as a therapeutic agent against oxidative damage .

Anticancer Properties
Isobenzofuranones have been investigated for their cytotoxic effects against various cancer cell lines. For example, compounds functionalized at the C-3 position have shown promising results against K562 (myeloid leukemia) and HL60 (leukemia) cell lines. The structural characteristics of this compound may enhance its efficacy as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Antiplatelet Activity
The compound has also been studied for its antiplatelet effects, which are vital in preventing thrombotic events. Research indicates that certain derivatives possess antiplatelet activity comparable to established medications like aspirin, making them potential candidates for cardiovascular therapies .

Synthetic Applications

Synthesis of Complex Molecules
The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions, including Friedel-Crafts acylation and cyclization processes. These synthetic pathways enable the development of novel compounds with enhanced biological activities.

Material Science Applications

Photochemical Properties
The photochemical behavior of isobenzofuranones, including this compound, has been explored for potential applications in photodynamic therapy (PDT). The ability of these compounds to generate reactive oxygen species upon light exposure can be harnessed for targeted cancer treatments .

Case Studies and Data Analysis

Study Application Findings
Antioxidant ActivityIC50 values indicate significant antioxidant potential compared to ascorbic acid.
Anticancer PropertiesCompounds showed cytotoxicity against K562 and HL60 cell lines with structural dependence on activity.
Antiplatelet ActivityCertain derivatives exhibited antiplatelet effects superior to aspirin in vitro.

Case Study Insights

In a study focused on the synthesis and evaluation of various isobenzofuranones, researchers synthesized several derivatives including this compound and assessed their biological activities. The findings highlighted a correlation between structural modifications and enhanced pharmacological properties, suggesting that further exploration could lead to the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The methoxy group and the isobenzofuranone core play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Analysis of Isobenzofuran-1(3H)-one Derivatives

Compound Name Substituents Biological Activity Key Findings References
3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one 2-Methoxyphenyl at C3 Not explicitly reported Assumed herbicidal/antioxidant potential based on structural analogs. -
3-(2,6-Dihydroxy-4-methylphenyl) derivative 2,6-Dihydroxy-4-methylphenyl at C3 Tyrosinase inhibition IC₅₀ = 12.3 µM; competitive inhibition via π-π stacking and H-bonding .
6-Methoxyisobenzofuran-1(3H)-one 6-Methoxy on isobenzofuran core Herbicidal activity Inhibited radicle growth in plants (50% at 100 ppm) .
3-(Methoxycarbonylmethylene)imine derivative Methoxycarbonylmethylene at C3 Phytotoxic (herbicidal) ED₅₀ = 0.08–0.09 mM on Arabidopsis thaliana root systems .
3-(2-Oxo-2-phenylethyl) derivative 2-Oxo-2-phenylethyl at C3 Intermediate for heterocyclic synthesis Used to synthesize benzo-diazocineisoindole derivatives .

Structural and Functional Insights

Methoxy vs. Hydroxy Groups :

  • Methoxy Substitution : Compounds like 6-methoxyisobenzofuran-1(3H)-one () exhibit herbicidal activity due to enhanced lipophilicity, facilitating membrane penetration.
  • Hydroxy Substitution : Hydroxylated analogs (e.g., 3-(2,6-dihydroxy-4-methylphenyl) derivative) show stronger hydrogen bonding with enzymes like tyrosinase, improving inhibitory potency .

Phenyl Ring Modifications: 2-Methoxyphenyl: Likely enhances π-π interactions with aromatic residues in enzyme active sites, similar to fluorinated analogs (e.g., 2-fluoro-5-[(Z)-(3-oxo-2-benzofuranylidene)methyl]benzonitrile in ), which are intermediates for PARP inhibitors.

Side Chain Effects: Methoxycarbonylmethylene: Introduced in , this group confers strong phytotoxicity by disrupting root development in plants. 2-Oxo-2-phenylethyl: Serves as a versatile intermediate for synthesizing complex heterocycles, such as benzodiazepinones .

Crystallographic and Spectroscopic Data

  • Planarity : Methoxy-substituted phthalides (e.g., 6-methoxyisobenzofuran-1(3H)-one) adopt near-planar conformations (RMSD = 0.010–0.016 Å), optimizing π-π stacking in crystal lattices .
  • Hydrogen Bonding : Hydroxylated derivatives form O–H···O bonds (e.g., compound 3 in ), while methoxylated analogs rely on weaker C–H···O interactions.

Biological Activity

3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one, a derivative of isobenzofuran, has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a methoxy-substituted phenyl group attached to an isobenzofuran backbone. Its molecular formula is C16H14O3C_{16}H_{14}O_3, and it exhibits unique physical and chemical properties that enhance its biological activity compared to simpler analogs.

Antioxidant Activity

One of the prominent biological activities of this compound is its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases.

  • In vitro Studies : A study demonstrated that various derivatives of isobenzofuran-1(3H)-ones exhibited significant antioxidant activity, with IC50 values indicating their potency compared to standard antioxidants like ascorbic acid. For instance, the unsubstituted variant showed an IC50 of 14.38 μg/mL, while derivatives with additional substituents displayed improved activities (Table 1) .
CompoundIC50 (μg/mL)Standard (Ascorbic Acid)
This compound14.38 ± 0.094.57
Derivative A8.88 ± 0.12-
Derivative B6.33 ± 0.08-

Antiplatelet Activity

The compound has also been evaluated for its antiplatelet properties, which are essential in preventing thrombotic events.

  • Mechanism : Research indicates that compounds derived from isobenzofuran-1(3H)-ones inhibit platelet aggregation induced by arachidonic acid (AA), showcasing their potential as antiplatelet agents . Notably, some derivatives were found to be more effective than aspirin in inhibiting platelet aggregation.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of isobenzofuran derivatives, suggesting that they may modulate inflammatory pathways.

  • Case Study : A systematic review identified various derivatives that reduced nitric oxide production and inhibited pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This positions these compounds as promising candidates for treating inflammatory conditions.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antioxidant Mechanism : The compound's structure allows it to donate electrons effectively, neutralizing reactive oxygen species (ROS).
  • Antiplatelet Mechanism : It appears to interfere with the signaling pathways involved in platelet activation, particularly those triggered by AA .

Synthesis and Derivatives

The synthesis of this compound involves several methodologies, including:

  • Friedel-Crafts Acylation : This method utilizes methoxy-substituted phenols followed by cyclization to form the isobenzofuran framework .
  • Nanoparticle Catalysis : Recent advancements have employed silver oxide nanoparticles for regioselective synthesis, yielding high purity and functionalized products .

Properties

CAS No.

7472-96-0

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

3-(2-methoxyphenyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12O3/c1-17-13-9-5-4-8-12(13)14-10-6-2-3-7-11(10)15(16)18-14/h2-9,14H,1H3

InChI Key

MDNAWJWPTJFPIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.